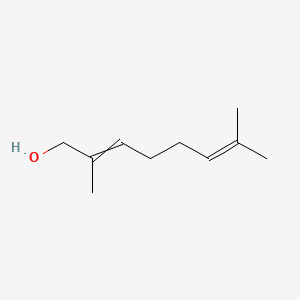

2,6-Octadien-1-ol, 2,7-dimethyl-, (2E)-

Description

The compound 2,6-Octadien-1-ol, 2,7-dimethyl-, (2E)- is an example of a monoterpenoid alcohol. While not as commonly cited as its close structural isomer geraniol (B1671447), its chemical framework is foundational to understanding the nuances of terpenoid chemistry. Research into such compounds contributes to a deeper knowledge of biosynthesis, chemical synthesis, and the structure-activity relationships that govern the properties of natural products.

Table 1: Chemical and Physical Properties of 2,6-Octadien-1-ol, 2,7-dimethyl-, (2E)-

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₈O |

| Molecular Weight | 154.25 g/mol |

| IUPAC Name | (2E)-2,7-dimethylocta-2,6-dien-1-ol |

| CAS Number | 22410-74-8 |

| Appearance | Data not widely available; related compounds are colorless to pale yellow liquids. |

| Solubility | Insoluble in water; soluble in most organic solvents. researchgate.net |

Data sourced from PubChem and NIST WebBook. nih.govnist.gov

The scientific exploration of monoterpenoids is intrinsically linked to the study of essential oils, the fragrant extracts of plants. jm-distro.com The term "terpene" itself was derived from "terpentine" (turpentine), the resinous exudate of coniferous trees. jm-distro.comiosrjournals.org In the late 19th century, the German chemist Otto Wallach pioneered the systematic study of these compounds, undertaking the immense task of isolating and characterizing components from various essential oils. jm-distro.com His foundational work, which earned him the Nobel Prize in Chemistry in 1910, established that many of these fragrant molecules were built from repeating five-carbon units, which he identified as isoprene (B109036). jm-distro.com This "isoprene rule" became a guiding principle in elucidating the structures of countless natural products. arsdcollege.ac.in

Early 20th-century chemists like Leopold Ruzicka expanded on Wallach's findings, further clarifying the structural relationships between different terpenes and establishing a classification system based on the number of isoprene units. jm-distro.com Investigations into specific monoterpenoids, such as geraniol and nerol (B1678202), were central to this era. researchgate.netingredientiprodottideltabacco.it Researchers used classical chemical methods, including oxidation, reduction, and derivatization, to deduce their molecular structures, long before the advent of modern spectroscopic techniques. youtube.com These early studies not only unveiled the structures of individual molecules but also laid the groundwork for understanding their isomerization and chemical transformations. researchgate.netyoutube.com

Terpenoids, also known as isoprenoids, constitute one of the largest classes of natural products, with over 80,000 known compounds. wikipedia.org They are classified based on the number of five-carbon (C5) isoprene units they contain. byjus.comwikipedia.org Terpenes are pure hydrocarbons, while terpenoids are a modified class that contains additional functional groups, typically containing oxygen. wikipedia.orgbyjus.com

The compound 2,6-Octadien-1-ol, 2,7-dimethyl-, (2E)- is a monoterpenoid, signifying that it is constructed from two isoprene units, resulting in a C10 skeleton. byjus.comnih.gov

Table 2: Classification of Terpenoids

| Class | Isoprene Units (n) | Carbon Atoms | General Formula | Example |

|---|---|---|---|---|

| Hemiterpenoids | 1 | 5 | C₅H₈ | Isoprene |

| Monoterpenoids | 2 | 10 | C₁₀H₁₆ | Geraniol, Limonene |

| Sesquiterpenoids | 3 | 15 | C₁₅H₂₄ | Farnesol |

| Diterpenoids | 4 | 20 | C₂₀H₃₂ | Retinol, Taxol |

| Sesterterpenoids | 5 | 25 | C₂₅H₄₀ | Geranylfarnesol |

| Triterpenoids | 6 | 30 | C₃₀H₄₈ | Squalene |

| Tetraterpenoids | 8 | 40 | C₄₀H₆₄ | Beta-carotene |

This classification is based on the isoprene rule. iosrjournals.orgbyjus.comwikipedia.org

Structurally, terpenoids can be further categorized as acyclic (open-chain), monocyclic (containing one ring), or bicyclic (containing two rings), among other more complex arrangements. arsdcollege.ac.in 2,6-Octadien-1-ol, 2,7-dimethyl-, (2E)- is an acyclic monoterpenoid, meaning its carbon backbone is linear rather than forming a ring structure. nbinno.com

The systematic IUPAC name, (2E)-2,7-dimethylocta-2,6-dien-1-ol, precisely describes its structure:

Octa- : Indicates an eight-carbon chain.

-dien- : Denotes the presence of two carbon-carbon double bonds.

2,6- : Specifies the starting positions of these double bonds.

-1-ol : Shows a primary alcohol (-OH) group at position 1.

2,7-dimethyl- : Indicates methyl group substituents at positions 2 and 7.

(2E)- : Describes the stereochemistry at the double bond starting at carbon 2.

Stereoisomerism, where molecules have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms, is a critical concept in chemistry. wikipedia.org A specific type of stereoisomerism relevant to 2,6-Octadien-1-ol, 2,7-dimethyl-, (2E)- is E/Z isomerism, which occurs due to restricted rotation around a carbon-carbon double bond. studymind.co.uk

The E/Z notation is used to unambiguously describe the geometry of double bonds with three or four different substituents. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign priorities to the groups attached to each carbon of the double bond. docbrown.info

Z isomer : From the German zusammen (together), indicates that the higher-priority groups on each carbon are on the same side of the double bond. studymind.co.uk

E isomer : From the German entgegen (opposite), indicates that the higher-priority groups are on opposite sides. studymind.co.uk

In the compound (2E)-2,7-dimethylocta-2,6-dien-1-ol, the "(2E)-" designation specifies that at the double bond between carbon 2 and carbon 3, the higher-priority groups are on opposite sides.

The significance of this stereoisomerism is profound, as E and Z isomers often exhibit distinct physical, chemical, and biological properties. A classic example in monoterpenoid chemistry is the relationship between geraniol and nerol. Both are 3,7-dimethylocta-2,6-dien-1-ol, but geraniol is the E-isomer, while nerol is the Z-isomer. researchgate.netchemicalbook.com This single difference in geometry leads to noticeable variations in their properties, such as their odor profiles—geraniol has a distinct rose-like scent, while nerol's scent is considered a fresher, sweeter rose aroma. researchgate.netresearchgate.net

Table 3: Comparison of Related (E) and (Z) Monoterpenoid Isomers

| Property | Geraniol ((2E)-3,7-dimethylocta-2,6-dien-1-ol) | Nerol ((2Z)-3,7-dimethylocta-2,6-dien-1-ol) |

|---|---|---|

| Stereochemistry | E-isomer (trans) | Z-isomer (cis) |

| Odor | Sweet, floral, rose-like nbinno.com | Sweet, rose, citrus-like researchgate.net |

| Boiling Point | ~230 °C penntybio.com | ~226 °C |

| Natural Occurrence | Major component of rose and palmarosa oil. chemicalbook.comtandfonline.com | Found in neroli and lemongrass oil. chemicalbook.com |

| Biosynthesis | Both are derived from geranyl pyrophosphate (GPP). nih.gov It is proposed that nerol may be formed via the isomerization of geraniol or by a different prenyltransferase. nih.gov | Both are derived from geranyl pyrophosphate (GPP). nih.gov It is proposed that nerol may be formed via the isomerization of geraniol or by a different prenyltransferase. nih.gov |

In natural contexts, enzyme-catalyzed biosynthetic pathways are highly stereospecific, often producing one stereoisomer exclusively. nih.gov For instance, geraniol synthase specifically produces geraniol from the precursor geranyl diphosphate (B83284). chemicalbook.com In chemical synthesis, controlling the stereochemical outcome of reactions to selectively produce the desired E or Z isomer is a significant challenge and a key focus of synthetic organic chemistry. The ability to control this geometry is crucial for producing compounds with specific desired properties, whether for fragrances, flavors, or pharmaceuticals. nbinno.com

Structure

3D Structure

Properties

CAS No. |

22410-74-8 |

|---|---|

Molecular Formula |

C10H18O |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

2,7-dimethylocta-2,6-dien-1-ol |

InChI |

InChI=1S/C10H18O/c1-9(2)6-4-5-7-10(3)8-11/h6-7,11H,4-5,8H2,1-3H3 |

InChI Key |

JSMKSZJPQZMEHN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCCC=C(C)CO)C |

Origin of Product |

United States |

Biosynthetic Pathways and Natural Occurrence of 2,6 Octadien 1 Ol, 2,7 Dimethyl , 2e

Elucidation of Enzymatic Mechanisms in Biosynthesis

The enzymatic machinery responsible for the vast array of terpenoid structures is complex and highly specific. While general principles can be inferred, the precise enzymes and regulatory networks for many individual terpenoids, including 2,6-Octadien-1-ol, 2,7-dimethyl-, (2E)-, remain to be fully characterized.

All terpenoids are synthesized from the fundamental C5 building blocks, IPP and DMAPP. frontiersin.org In plants, these precursors are produced through two primary pathways: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, located in the plastids. nih.gov The condensation of IPP and DMAPP units leads to the formation of larger prenyl diphosphate (B83284) intermediates. For monoterpenes like 2,6-Octadien-1-ol, 2,7-dimethyl-, (2E)-, the direct precursor is geranyl diphosphate (GPP), a C10 molecule formed from one molecule of DMAPP and one molecule of IPP. frontiersin.orgnih.gov

The conversion of GPP into the diverse structures of monoterpenes is catalyzed by a class of enzymes known as terpene synthases (TPSs). frontiersin.orgnih.gov These enzymes are pivotal in generating the structural diversity of terpenoids. frontiersin.org TPSs facilitate complex carbocation-driven cyclization and rearrangement reactions. frontiersin.org While the roles of specific TPSs in producing common monoterpenes like geraniol (B1671447) and linalool (B1675412) have been identified, the particular terpene synthase responsible for the synthesis of 2,6-Octadien-1-ol, 2,7-dimethyl-, (2E)- has not been explicitly identified in the scientific literature. It is plausible that this compound is a minor product of a terpene synthase with primary activity towards another monoterpene, a common phenomenon among these enzymes. mdpi.com

The regulation of terpenoid biosynthesis is a multi-layered process involving gene expression of the necessary enzymes, their subcellular localization, and the availability of precursors. The expression of terpene synthase genes is often tissue-specific and can be induced by various developmental and environmental cues. However, due to the lack of identified specific enzymes for the biosynthesis of 2,6-Octadien-1-ol, 2,7-dimethyl-, (2E)-, no information is available regarding the genetic and molecular regulation of its production.

Distribution and Accumulation in Biological Systems

While noted as a compound "found in nature," specific details regarding the distribution and accumulation of 2,6-Octadien-1-ol, 2,7-dimethyl-, (2E)- in various biological systems are sparse. thegoodscentscompany.com

Comprehensive screenings of plant volatile compounds have identified a vast number of terpenoids. However, 2,6-Octadien-1-ol, 2,7-dimethyl-, (2E)- is not commonly reported as a major constituent of plant essential oils. It is possible that it exists in trace amounts in a variety of plant species, but its low concentration may have precluded its identification in many studies. Without specific reports, a detailed data table of its occurrence in plant species and tissues cannot be compiled at this time.

Microorganisms, including fungi, are prolific producers of a wide array of secondary metabolites, including terpenoids. researchgate.netnih.gov Fungal terpene synthases are known to produce a diversity of structures. researchgate.net However, the available literature on fungal and microbial metabolites does not specifically highlight the production of 2,6-Octadien-1-ol, 2,7-dimethyl-, (2E)-. Therefore, a data table detailing its presence in microorganisms and fungi cannot be accurately generated.

Identification in Insect Pheromonal Glands and Secretions

A thorough review of scientific literature did not yield any specific studies identifying 2,6-Octadien-1-ol, 2,7-dimethyl-, (2E)- as a component of insect pheromonal glands or secretions. In contrast, its isomer, (2E)-3,7-dimethyl-2,6-octadien-1-ol (Geraniol), has been identified as an alarm pheromone in the sycamore lace bug, Corythucha ciliata. However, no such role or presence has been documented for the 2,7-dimethyl isomer.

Due to the lack of available data, a table detailing research findings on the presence of this specific compound in insect pheromones cannot be constructed.

Chemical Synthesis Strategies for 2,6 Octadien 1 Ol, 2,7 Dimethyl , 2e

Total Synthesis Approaches and Methodological Advancements

The total synthesis of geraniol (B1671447) has evolved significantly, with advancements aimed at improving efficiency, stereoselectivity, and sustainability. Early approaches often relied on the reduction of citral (B94496), a mixture of the (2E) and (2Z) isomers of 3,7-dimethylocta-2,6-dienal. youtube.comnih.gov

A common laboratory synthesis involves the reduction of citral using agents like sodium amalgam, which yields geraniol along with a smaller amount of its cis-isomer, nerol (B1678202). youtube.com Another established method starts from linalool (B1675412), a naturally occurring tertiary allylic alcohol. youtube.com Under acidic conditions, linalool undergoes an allylic rearrangement to form geraniol, proceeding through a carbocation intermediate. youtube.com

More intricate synthetic routes have also been devised. One such method involves a Cope rearrangement, a rsc.orgrsc.org-sigmatropic rearrangement, of an appropriate isolated diene to furnish the geraniol skeleton. youtube.com Another approach utilizes the chemistry of ethyl acetoacetate (B1235776), where the carbon backbone is assembled from smaller fragments. In a specific example, five carbon atoms originate from an allyl bromide, four from ethyl acetoacetate, and one from a methyl magnesium bromide. youtube.com

Achieving high stereoselectivity for the (2E) configuration of the C2-C3 double bond is a crucial aspect of geraniol synthesis. While the reduction of citral often yields a mixture of isomers, modern synthetic methods aim for greater control. youtube.com Stereoselective Claisen rearrangements have been explored for the construction of complex acyclic structures, and while not directly resulting in geraniol in one study, this highlights the type of advanced stereocontrol strategies being investigated. acs.org The precise control of reaction conditions and the use of stereodirecting catalysts or auxiliaries are key to achieving high (E/Z) selectivity.

Chemoenzymatic approaches combine the selectivity of enzymes with the practicality of chemical synthesis. Lipases, for instance, have been effectively used in the synthesis of geraniol esters. nih.gov In a solvent-free system assisted by microwaves, Lipozyme 435 lipase (B570770) catalyzed the transesterification of geraniol with various esters to produce geranyl esters with high conversion rates. nih.gov This methodology demonstrates the potential for enzymatic reactions to achieve specific transformations under mild and often more sustainable conditions. While this example focuses on derivatives, the principle can be extended to the synthesis of the parent alcohol.

Table 1: Chemoenzymatic Synthesis of Geranyl Esters

| Ester Substrate | Product | Conversion Rate (%) |

| Ethyl acetoacetate | Geranyl acetoacetate | 95 |

| Ethyl butyrate | Geranyl butyrate | 98 |

| Ethyl hexanoate | Geranyl hexanoate | 99 |

| Ethyl octanoate | Geranyl octanoate | 98 |

Data sourced from a study on microwave-assisted lipase-catalyzed transesterification. nih.gov

The formation of the olefinic bonds in geraniol is a critical step in its synthesis. While classical methods like Wittig-type reactions are common for olefin synthesis, modern catalysis offers more efficient and atom-economical alternatives. For instance, carbonyl-olefin metathesis reactions, utilizing environmentally benign Lewis acid catalysts like FeCl3, have been developed for the synthesis of cyclic olefins. nih.gov Although applied to cyclic systems, the underlying principles of catalytic C=C bond formation are relevant. Dehydrohalogenation reactions, catalyzed by transition metals like cobalt or palladium, represent another strategy for installing olefin functionality, often under milder conditions than traditional elimination reactions. researchgate.net While not explicitly detailed for geraniol in the provided context, these catalytic methods are part of the broader toolbox available to synthetic chemists for efficient olefin formation.

Precursor Chemistry and Synthetic Intermediate Investigations

In biological systems, the direct precursor to geraniol is geranyl diphosphate (B83284) (GPP). chemicalbook.com Geraniol synthase (GES) enzymes catalyze the conversion of GPP to geraniol. chemicalbook.comnih.gov GPP itself is formed from the head-to-tail condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are the fundamental building blocks of all terpenes. chemicalbook.com

In chemical synthesis, a variety of precursors and intermediates are utilized. Linalool serves as a direct precursor in rearrangement reactions. youtube.com Citral is a key precursor in reduction-based syntheses. youtube.com Geranyl acetate (B1210297) is another important intermediate, which can be hydrolyzed to yield geraniol. researchgate.net In multi-step total syntheses, simpler molecules like ethyl acetoacetate and allyl bromide act as precursors to build the carbon skeleton. youtube.com Investigations into the interconversion of geraniol derivatives have shown that geranyl acetate can be transformed into geranial, with geraniol as an intermediate. researchgate.net

Sustainable and Green Chemistry Principles in Synthesis

The industrial production of geraniol has traditionally relied on chemical synthesis from petroleum-based feedstocks like pinene or citral, which can be energy-intensive and have a significant carbon footprint. researchgate.netnih.gov Consequently, there is a strong drive towards developing more sustainable and greener synthetic routes.

One of the most promising green chemistry approaches is microbial biosynthesis. researchgate.net Metabolic engineering of microorganisms such as Escherichia coli and Saccharomyces cerevisiae has enabled the production of geraniol from renewable feedstocks. researchgate.netnih.gov By introducing and optimizing the mevalonate (B85504) pathway and expressing a geraniol synthase, these microbes can be engineered to produce geraniol. nih.govnih.gov This bio-based approach offers a more environmentally friendly alternative to traditional chemical synthesis. nih.gov

Other green chemistry principles applied to geraniol synthesis include the use of biocatalysts, as seen in chemoenzymatic methods, which operate under mild conditions and exhibit high selectivity. nih.gov The development of solvent-free reaction systems, such as the microwave-assisted enzymatic synthesis of geraniol esters, further enhances the green credentials of the process by reducing waste and energy consumption. nih.gov The exploration of heterogeneous catalysts of natural origin, such as alum and diatomite, for geraniol transformations also aligns with green chemistry principles by utilizing abundant and less hazardous materials. bibliotekanauki.pl

Chemical Reactivity and Transformation Mechanisms of 2,6 Octadien 1 Ol, 2,7 Dimethyl , 2e

Oxidation and Reduction Pathways

The presence of both allylic alcohol and carbon-carbon double bonds in geraniol (B1671447) allows for a range of oxidation and reduction reactions, which can be controlled through the selection of reagents and catalysts.

The primary alcohol group of geraniol can be selectively oxidized to form aldehydes or carboxylic acids. Upon exposure to air, geraniol undergoes autoxidation, a radical chain process initiated by hydrogen abstraction. acs.orgnih.govacs.org This process yields a complex mixture of oxidation products, including the corresponding aldehydes, geranial and its isomer neral (together known as citral), as well as epoxygeraniol and various hydroperoxides. acs.org

Enzymatic and microbial transformations offer a highly selective route for geraniol oxidation. For instance, geraniol dehydrogenase enzymes can catalyze the oxidation of geraniol to geranial. researchgate.net Further oxidation to geranic acid can be achieved via geranial dehydrogenase. researchgate.netnih.gov Specific microbial strains, such as Mucor irregularis and Pseudomonas putida, have been effectively used for the biotransformation of geraniol into geranic acid, with high conversion rates reported. nih.gov In addition to biological methods, standard chemical oxidation can convert geraniol to geranial. wikipedia.org

| Reaction Type | Reagent/Catalyst | Primary Product(s) | Reference |

|---|---|---|---|

| Autoxidation | Air (O₂) | Geranial, Neral, Epoxygeraniol, Hydrogen Peroxide | acs.orgacs.org |

| Enzymatic Oxidation | Geraniol Dehydrogenase | Geranial | researchgate.net |

| Biotransformation | Mucor irregularis | Geranic Acid | nih.gov |

| Biotransformation | Penicillium digitatum | Geranic Acid | nih.gov |

The double bonds in geraniol can be selectively or fully reduced through catalytic hydrogenation. The asymmetric hydrogenation of the C2-C3 double bond is of particular industrial importance as it leads to the production of citronellol, a valuable fragrance chemical. Ruthenium-BINAP complexes are highly effective catalysts for this transformation, affording high enantioselectivity for either (S)- or (R)-citronellol depending on the chirality of the BINAP ligand. orgsyn.orgresearchgate.net The reaction rate and enantioselectivity can be influenced by factors such as hydrogen pressure and the choice of solvent. researchgate.netabo.fi

Complete reduction of both double bonds yields tetrahydrogeraniol (3,7-dimethyloctan-1-ol). This is typically achieved using catalysts like nickel under hydrogen pressure. wikipedia.org The reaction conditions, particularly temperature, can significantly affect the product distribution. For example, using a reduced nickel catalyst at 100°C primarily yields citronellol (dihydrogeraniol), while at 200°C, further reduction to tetrahydrogeraniol occurs. oup.com At even higher temperatures (300°C), dehydrogenation and subsequent decomposition can lead to the formation of hydrocarbons like 2,6-dimethylheptene-(2) and 2,6-dimethylheptadiene-(2,6). oup.com

| Catalyst | Conditions | Major Product(s) | Reference |

|---|---|---|---|

| Ru-BINAP Complexes | H₂ pressure (5-40 bar), 60°C, various solvents | Citronellol | researchgate.net |

| Reduced Nickel | H₂, 100°C | Citronellol (Dihydrogeraniol) | oup.com |

| Reduced Nickel | H₂, 200°C | Tetrahydrogeraniol | wikipedia.orgoup.com |

| Reduced Nickel | H₂, 300°C | 2,6-dimethylheptene-(2), 2,6-dimethylheptadiene-(2,6) | oup.com |

Isomerization and Rearrangement Reactions

Geraniol can undergo various isomerization and rearrangement reactions, leading to the formation of its isomers or cyclized products, often catalyzed by acids, heat, or specific catalysts.

Geraniol ((2E)-isomer) can be isomerized to its (2Z)-isomer, nerol (B1678202). This geometric isomerization is a key reaction, as nerol is also a valuable fragrance compound. This transformation can occur under various conditions. For instance, some intermediates formed during the air oxidation of geraniol can facilitate the cis-trans isomerization of the double bond. acs.org Another approach involves using gamma-irradiation from a ⁶⁰Co source on a methanol solution of geraniol, which results in the formation of both nerol and the structural isomer linalool (B1675412), although the conversion rate may be limited. researchgate.net Heterogeneous catalysts, such as sepiolite and various zeolites, have also been shown to catalyze the isomerization of geraniol to nerol and linalool. nih.govcore.ac.uk

In the presence of acids, geraniol readily undergoes cyclization to form the cyclic monoterpene alcohol α-terpineol. wikipedia.org This reaction proceeds through a carbocationic intermediate. acs.org The acid-catalyzed reactions of geraniol are complex and can lead to a variety of products depending on the conditions. acs.org Besides cyclization, other reactions such as dehydration can occur, yielding products like β-pinene and ocimenes. nih.govcore.ac.uk The use of natural mineral catalysts like diatomite, alum, bentonite (B74815), and clinoptilolite has been explored, leading to a range of products including β-pinene, linalool, and larger molecules like thumbergol and 6,11-dimethyl-2,6,10-dodecatrien-1-ol, resulting from cyclization, dimerization, and fragmentation reactions. nih.govresearchgate.netbibliotekanauki.pl

| Reaction Type | Catalyst/Conditions | Major Product(s) | Reference |

|---|---|---|---|

| Geometric Isomerization | γ-irradiation (⁶⁰Co) | Nerol, Linalool | researchgate.net |

| Isomerization | Sepiolite | Linalool, Nerol, β-pinene, Ocimenes, Citrals | core.ac.uk |

| Acid-Catalyzed Rearrangement | Acidic solution | α-Terpineol | wikipedia.orgacs.org |

| Catalytic Transformation | Diatomite / Alum | β-pinene, Thumbergol, 6,11-dimethyl-2,6,10-dodecatrien-1-ol | nih.gov |

| Catalytic Transformation | Bentonite | Linalool, β-pinene | bibliotekanauki.pl |

Derivatization Chemistry for Functional Group Modifications

The primary alcohol group in geraniol is a key site for functional group modifications, allowing for the synthesis of various derivatives with altered properties. Standard reactions of alcohols can be applied to geraniol. For example, it can be converted into its corresponding tosylate, which serves as a good leaving group and a precursor for nucleophilic substitution reactions, such as the synthesis of geranyl chloride. wikipedia.org An alternative route to geranyl chloride is the Appel reaction, which involves treating geraniol with triphenylphosphine and carbon tetrachloride. wikipedia.org

Esterification is another common derivatization reaction. Geranyl acetate (B1210297), a widely used fragrance compound, can be formed from geraniol. This conversion can also be achieved through biotransformation using microorganisms like Saccharomyces cerevisiae. nih.gov This particular derivatization has also been used in metabolic engineering to convert geraniol into the less toxic geranyl acetate within engineered E. coli to improve production yields. researchgate.net

Esterification and Etherification Reactions

The primary alcohol functionality of 2,6-Octadien-1-ol, 2,7-dimethyl-, (2E)- readily undergoes esterification with carboxylic acids and their derivatives, as well as etherification reactions.

Esterification: This process is of significant industrial importance for the production of various fragrance and flavor compounds. The reaction typically involves the condensation of the alcohol with a carboxylic acid, often in the presence of an acid catalyst to protonate the carbonyl oxygen of the acid, thereby increasing its electrophilicity. Alternatively, more reactive acylating agents such as acid anhydrides or acyl chlorides can be employed, often in the presence of a base to neutralize the acidic byproduct.

Enzymatic catalysis, particularly with lipases, has emerged as a green and selective method for the synthesis of its esters. These reactions often proceed under milder conditions and can exhibit high chemo- and regioselectivity. For instance, the esterification with acetic anhydride using an ion exchange resin as a heterogeneous catalyst has been shown to produce geranyl acetate with high conversion and selectivity. researchgate.net

| Reactant | Catalyst/Conditions | Product | Yield/Conversion | Reference |

|---|---|---|---|---|

| Acetic Anhydride | Ion Exchange Resin (Lewatit® GF 101), 40 °C | Geranyl Acetate | 98.28% conversion, 96.48% selectivity | researchgate.net |

| Propionic Acid | Mesoporous molecular sieves (Al-MCM-41), 120 °C | Geranyl Propionate | 40.01% conversion, 70.01% selectivity | cabidigitallibrary.org |

| Acetic Acid | Lyophilized cells of Aspergillus oryzae, 70 °C | Geranyl Acetate | 98% yield | researchgate.net |

Etherification: The synthesis of ethers from 2,6-Octadien-1-ol, 2,7-dimethyl-, (2E)- can be achieved through methods such as the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide ion, which then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide. Common bases used for deprotonation include sodium hydride (NaH) or potassium tert-butoxide. The choice of a non-nucleophilic solvent is crucial to prevent it from competing with the alkoxide in the substitution reaction. orgsyn.org

A specific example is the synthesis of geranyl phenyl ethers. The reaction of geranyl bromide with a phenolic compound in the presence of a base like sodium hydride in a solvent such as dimethylformamide (DMF) yields the corresponding ether.

Formation of Halogenated and Nitrogen-Containing Derivatives

The hydroxyl group of 2,6-Octadien-1-ol, 2,7-dimethyl-, (2E)- can be replaced by a halogen atom through various substitution reactions to form allylic halides. These halogenated derivatives are valuable intermediates for the synthesis of other compounds.

Formation of Halogenated Derivatives: The conversion of the alcohol to the corresponding chloride or bromide is a common transformation. Several reagents can be employed for this purpose, each with its own advantages and potential for side reactions, such as allylic rearrangements.

Common chlorinating agents include:

Hydrogen Chloride (HCl): Direct reaction with HCl can lead to the formation of geranyl chloride.

Phosphorus Trichloride (PCl3) and Phosphorus Pentachloride (PCl5): These reagents are effective but can sometimes lead to mixtures of products.

Thionyl Chloride (SOCl2): Often used in the presence of a base like pyridine to neutralize the HCl byproduct.

Triphenylphosphine (PPh3) and Carbon Tetrachloride (CCl4) (Appel reaction): This method provides a mild conversion of the alcohol to the chloride. wikipedia.org

Chlorodimethylformiminium chloride: This reagent has been used for the synthesis of geranyl chloride with high purity and yield. google.com

For the synthesis of geranyl bromide, phosphorus tribromide (PBr3) is a commonly used reagent. The reaction of trans-geranyl 8-hydroxyacetate with PBr3 in the presence of pyridine yields trans-geranyl 8-bromoacetate. google.com

| Reagent | Solvent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Triphenylphosphine, Carbon Tetrachloride | Pentane | Geranyl Chloride | 75–81% | orgsyn.org |

| p-Toluenesulfonyl chloride, Lithium chloride | Ether/HMPA | Geranyl Chloride | 82–85% | orgsyn.org |

| Chlorodimethylformiminium chloride | - | Geranyl Chloride | High | google.com |

| Phosphorus Tribromide | Anhydrous ether, Pyridine | Geranyl Bromide | - | google.com |

Formation of Nitrogen-Containing Derivatives: The direct synthesis of nitrogen-containing derivatives from 2,6-Octadien-1-ol, 2,7-dimethyl-, (2E)- is less commonly described in readily available literature. However, the halogenated derivatives, such as geranyl chloride or bromide, can serve as precursors for introducing nitrogen functionalities through nucleophilic substitution reactions with nitrogen-containing nucleophiles like amines. While direct amination of the alcohol is challenging, indirect methods via the corresponding halides are feasible. For instance, geranyl bromide can be reacted with various amines to produce the corresponding geranyl amines. Iodonitrene-mediated nitrogen transfer to alkenes has been reported for the synthesis of NH-aziridines, although its application to geraniol itself was noted as unsuccessful under the studied conditions. acs.org

Polymerization and Oligomerization Propensities

Under certain conditions, particularly in the presence of acid catalysts, 2,6-Octadien-1-ol, 2,7-dimethyl-, (2E)- can undergo transformations that lead to the formation of oligomers and polymers. The presence of two double bonds and a hydroxyl group provides multiple sites for polymerization reactions.

Acid-catalyzed reactions of geraniol can lead to a complex mixture of products, including cyclic ethers, isomers, and oligomeric materials. The initial step often involves the protonation of the hydroxyl group, followed by the loss of a water molecule to form a carbocation. This carbocation can then be attacked by another molecule of the alcohol, initiating a polymerization process. The presence of natural mineral catalysts like diatomite has been shown to promote the transformation of geraniol into various products, and at higher catalyst concentrations, oligomerization and polymerization reactions become more significant. nih.gov

The oxidation of geraniol can also lead to products that may subsequently polymerize. mdpi.com Furthermore, geraniol has been utilized as a monomer in copolymerization reactions. For instance, it can be copolymerized with styrene using a radical initiator like benzoyl peroxide to form alternating copolymers. researchgate.net The reactivity ratios in such copolymerizations indicate the propensity of the monomers to add to the growing polymer chain.

The biosynthesis of monoterpenes involves the enzymatic polymerization of isoprene (B109036) units, with geranyl diphosphate (B83284) serving as a key intermediate. This biological polymerization process highlights the inherent tendency of the geranyl backbone to form larger structures. nih.gov

Advanced Analytical Characterization of 2,6 Octadien 1 Ol, 2,7 Dimethyl , 2e

Spectroscopic Techniques for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Similarly, ¹³C NMR spectroscopy provides critical information on the carbon framework of the molecule. A referenced ¹³C NMR spectrum for a related compound, 2,6-Dimethyl-2,7-octadien-1-ol, exists from a 1975 publication, and data is also available on SpectraBase. nih.govnih.gov The expected chemical shifts would differentiate the sp² hybridized carbons of the double bonds from the sp³ hybridized carbons of the alkyl chain and the carbon bearing the hydroxyl group.

Table 1: Predicted NMR Data for 2,6-Octadien-1-ol, 2,7-dimethyl-, (2E)-

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1-H₂ | ~4.0-4.2 | ~60-70 |

| C2 | - | ~135-145 |

| C3-H | ~5.3-5.5 | ~120-130 |

| C4-H₂ | ~2.0-2.2 | ~30-40 |

| C5-H₂ | ~2.0-2.2 | ~20-30 |

| C6-H | ~5.0-5.2 | ~120-130 |

| C7 | - | ~130-140 |

| C8-H₃ | ~1.6-1.8 | ~15-25 |

| C2-CH₃ | ~1.6-1.8 | ~10-20 |

| C7-CH₃ | ~1.6-1.8 | ~15-25 |

Note: This table is based on general principles of NMR spectroscopy and data for structurally similar compounds. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

An IR spectrum for 2,6-Dimethyl-2,7-octadien-1-ol is available from the NIST WebBook, provided by the Coblentz Society. nih.gov Key absorption bands are expected for the O-H stretching of the alcohol group, C-H stretching of both sp² and sp³ hybridized carbons, C=C stretching of the double bonds, and C-O stretching of the primary alcohol.

Table 2: Key Infrared Absorption Bands for 2,6-Octadien-1-ol, 2,7-dimethyl-, (2E)-

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3330 | Strong, Broad | O-H stretch (alcohol) |

| ~3080-3010 | Medium | =C-H stretch (vinyl) |

| ~2970-2850 | Strong | C-H stretch (alkyl) |

| ~1670 | Medium | C=C stretch |

| ~1450 & ~1375 | Medium | C-H bend (alkyl) |

| ~1000 | Strong | C-O stretch (primary alcohol) |

Data interpreted from the NIST WebBook IR spectrum.

Mass Spectrometry (MS) for Fragmentation Analysis and Exact Mass Determination

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. The electron ionization (EI) mass spectrum of 2,6-Octadien-1-ol, 2,7-dimethyl- is available through the NIST WebBook and PubChem. nih.govnist.gov

The molecular ion peak (M⁺) would be expected at an m/z of 154, corresponding to the molecular formula C₁₀H₁₈O. As an allylic alcohol, characteristic fragmentation pathways would include the loss of a water molecule (M-18), leading to a peak at m/z 136. Alpha-cleavage next to the oxygen atom is also a common fragmentation for primary alcohols. Allylic cleavage, leading to resonance-stabilized carbocations, is also anticipated.

Table 3: Major Fragment Ions in the Mass Spectrum of 2,6-Octadien-1-ol, 2,7-dimethyl-, (2E)-

| m/z | Proposed Fragment |

|---|---|

| 139 | [M-CH₃]⁺ |

| 121 | [M-H₂O-CH₃]⁺ |

| 69 | [C₅H₉]⁺ (likely from allylic cleavage) |

| 41 | [C₃H₅]⁺ (allyl cation) |

Data interpreted from the NIST Mass Spectrometry Data Center.

The exact mass of the molecular ion, determined by high-resolution mass spectrometry (HRMS), would be 154.135765 g/mol , which can be used to confirm the elemental composition. nih.gov

Chromatographic Separation and Purity Assessment Methodologies

Chromatographic techniques are essential for the separation of 2,6-Octadien-1-ol, 2,7-dimethyl-, (2E)- from complex mixtures and for the assessment of its purity.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas chromatography is a primary method for the analysis of volatile compounds like terpenoid alcohols. The separation of isomers of dimethyl-octadienol is achievable using capillary GC columns with various stationary phases. The retention time of the compound is a characteristic property under specific GC conditions (e.g., column type, temperature program, carrier gas flow rate).

When coupled with a mass spectrometer (GC-MS), this technique provides not only separation but also structural information for each eluting component. The mass spectrum obtained from the GC-MS analysis can be compared with spectral libraries for identification. The NIST and PubChem databases contain GC-MS data for this compound, confirming its amenability to this analytical method. nih.govnist.gov Purity assessment can be performed by calculating the peak area percentage of the target compound relative to any impurities present in the chromatogram.

High-Performance Liquid Chromatography (HPLC) and Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of individual components in a mixture. For a moderately polar compound like 2,6-Octadien-1-ol, 2,7-dimethyl-, (2E)-, reversed-phase HPLC is a suitable approach. In this mode, a nonpolar stationary phase is used with a polar mobile phase, causing more polar compounds to elute earlier.

A typical HPLC method for the analysis of this compound would involve a C18 stationary phase. The mobile phase would likely be a gradient of water and an organic solvent such as acetonitrile (B52724) or methanol, allowing for the efficient separation of the target compound from impurities of differing polarities. Detection could be achieved using a UV detector, as the double bonds in the molecule absorb in the lower UV range, or a more universal detector like a Refractive Index (RI) detector.

Chiral HPLC is a specialized form of HPLC that is capable of separating enantiomers, which are non-superimposable mirror images of a molecule. Since 2,6-Octadien-1-ol, 2,7-dimethyl-, (2E)- does not possess a chiral center in this specific isomeric form, the application of chiral HPLC would be relevant for the separation of its potential chiral isomers or related chiral compounds. For the separation of enantiomers of other chiral terpene alcohols, chiral stationary phases (CSPs) are employed. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective in resolving a broad range of chiral compounds, including alcohols.

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times. Normal-phase conditions, using eluents like hexane (B92381) and isopropanol, are often favored for chiral separations on polysaccharide-based columns.

Below are illustrative tables detailing hypothetical HPLC and Chiral HPLC methods.

Table 1: Hypothetical HPLC Method Parameters

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 60% B to 95% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Table 2: Hypothetical Chiral HPLC Method Parameters for a Chiral Isomer

| Parameter | Value |

|---|---|

| Column | Polysaccharide-based CSP |

| Mobile Phase | n-Hexane/Isopropanol (90:10) |

| Flow Rate | 0.8 mL/min |

| Temperature | 20 °C |

| Detection | UV at 210 nm |

| Injection Volume | 5 µL |

Stereochemical Analysis through Advanced Spectroscopic and Chiroptical Methods

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light by a sample. While the (2E)- isomer of 2,7-dimethyl-2,6-octadien-1-ol is not chiral, other stereoisomers of this compound would be amenable to CD analysis.

For a chiral molecule, the electronic transitions associated with its chromophores will give rise to a characteristic CD spectrum. The isolated double bonds in a chiral isomer of 2,7-dimethyl-2,6-octadien-1-ol would act as chromophores. The sign and magnitude of the Cotton effects in the CD spectrum are highly sensitive to the stereochemistry of the molecule. Theoretical calculations can be used in conjunction with experimental data to assign the absolute configuration of the enantiomers.

An illustrative table of expected CD spectral data for a hypothetical chiral isomer is presented below.

Table 3: Hypothetical Circular Dichroism Data for a Chiral Isomer

| Wavelength (nm) | Molar Ellipticity (deg·cm²/dmol) |

|---|---|

| 205 | +2.5 |

Optical rotation is the rotation of the plane of linearly polarized light as it passes through a solution of a chiral substance. This is a fundamental property of chiral molecules and is measured using a polarimeter. The specific rotation, [α], is a standardized measure of the optical rotation of a compound and is dependent on the temperature, the wavelength of light used (typically the sodium D-line at 589 nm), the concentration of the sample, and the path length of the polarimeter cell.

For a pair of enantiomers, they will rotate the plane of polarized light by an equal amount but in opposite directions (one being dextrorotatory (+) and the other levorotatory (-)). A racemic mixture, containing equal amounts of both enantiomers, will have an optical rotation of zero. Therefore, optical rotation measurements are crucial for determining the enantiomeric purity of a sample.

The table below provides hypothetical specific rotation data for a chiral isomer of 2,7-dimethyl-2,6-octadien-1-ol.

Table 4: Hypothetical Optical Rotation Data for a Chiral Isomer

| Enantiomer | Specific Rotation [α] |

|---|---|

| (R)-isomer | -15.2° |

Computational Chemistry and Theoretical Studies of 2,6 Octadien 1 Ol, 2,7 Dimethyl , 2e

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity and physical characteristics. These methods, including Density Functional Theory (DFT) and ab initio approaches, provide insights into the distribution of electrons and the energies of molecular orbitals.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. While specific DFT studies on (2E)-2,7-dimethyl-2,6-octadien-1-ol are not readily found, DFT would be instrumental in determining key electronic properties. For its isomer, geraniol (B1671447) ((2E)-3,7-dimethyl-2,6-octadien-1-ol), DFT analysis has been employed in broader studies, indicating its utility in this class of compounds. A typical DFT analysis of (2E)-2,7-dimethyl-2,6-octadien-1-ol would involve geometry optimization to find the lowest energy structure, followed by the calculation of electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability.

Ab Initio Methods for Molecular Properties

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate predictions of molecular properties. For (2E)-2,7-dimethyl-2,6-octadien-1-ol, ab initio calculations could be used to determine its optimized geometry, vibrational frequencies, and various electronic properties. Public databases provide some computed properties for this molecule, which are often derived from such theoretical models.

Table 1: Computed Molecular Properties for (2E)-2,7-dimethyl-2,6-octadien-1-ol

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₈O | PubChem |

| Molecular Weight | 154.25 g/mol | PubChem |

| XLogP3 | 2.9 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 5 | PubChem |

| Exact Mass | 154.135765 g/mol | PubChem |

These computed properties offer a glimpse into the molecule's physical and chemical behavior. The XLogP3 value, for instance, suggests a moderate level of lipophilicity. The presence of a hydrogen bond donor (the hydroxyl group) and acceptor (the oxygen atom) indicates the potential for intermolecular interactions.

Conformation Analysis and Potential Energy Surfaces

The flexibility of the acyclic carbon chain in (2E)-2,7-dimethyl-2,6-octadien-1-ol allows it to adopt various spatial arrangements or conformations. Conformation analysis aims to identify the most stable conformations and the energy barriers between them. A potential energy surface (PES) is a theoretical map of the energy of a molecule as a function of its geometry. By exploring the PES, chemists can identify the global and local energy minima, which correspond to the most stable and metastable conformations, respectively. While a detailed PES for this specific molecule is not published, computational methods could be used to generate one by systematically rotating the single bonds and calculating the energy at each step.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model the movements and interactions of the molecule with its environment, such as a solvent or a biological receptor. For (2E)-2,7-dimethyl-2,6-octadien-1-ol, MD simulations could reveal how it interacts with other molecules, its diffusion properties, and its conformational dynamics in different media. Such studies would be particularly valuable in understanding its behavior in complex systems, but specific MD simulation data for this compound are not currently available in the public domain.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step process of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can map out the most likely reaction pathways. For (2E)-2,7-dimethyl-2,6-octadien-1-ol, this could involve studying reactions such as oxidation, esterification of the hydroxyl group, or addition reactions at the double bonds. While studies on the transformation of its isomer, geraniol, have utilized modeling to optimize reaction conditions, detailed computational elucidations of reaction mechanisms for (2E)-2,7-dimethyl-2,6-octadien-1-ol are yet to be published.

Ecological and Non Human Biological Roles of 2,6 Octadien 1 Ol, 2,7 Dimethyl , 2e

Inter-Species Communication and Semiochemical Functions

Geraniol (B1671447) serves as a crucial chemical messenger, or semiochemical, facilitating communication between different species. Its functions range from acting as an alarm signal in insects to mediating the intricate relationships between plants and insects.

Role in Insect Pheromonal Communication Systems

Geraniol has been identified as a key component of the pheromonal communication systems of several insect species. One of the well-documented examples is its function as an alarm pheromone in the sycamore lace bug, Corythucha ciliata. Nymphs of this species, which are gregarious, exhibit evasive behavior when exposed to Geraniol released from a disturbed or crushed individual. nih.govresearchgate.net Research has shown that even a nanogram of this compound is sufficient to elicit an alarm response in a third-instar nymph, highlighting its potency as a chemical signal. nih.govresearchgate.net

Interestingly, while it triggers alarm in some species, bees are known to produce Geraniol and use it to mark nectar-bearing flowers and to help locate the entrance to their hives. penntybio.com This demonstrates the context-dependent nature of its semiochemical function.

Plant-Insect Interactions and Chemical Ecology

As a volatile organic compound (VOC) produced by many plant species, Geraniol plays a significant role in mediating plant-insect interactions. Plants release a complex blend of VOCs, including Geraniol, in response to herbivore feeding. nih.gov These chemical signals can serve multiple purposes in the plant's defense strategy. They can directly deter herbivores or act as indirect defense signals by attracting the natural enemies of the herbivores, such as parasitic wasps and predatory mites. nih.govwikipedia.org

The release of these volatiles can also prime neighboring plants, alerting them to the presence of a threat and enabling them to mount their own defense responses more rapidly. This plant-to-plant communication is a critical aspect of community-level defense against herbivory.

Allelopathic and Defensive Functions in Plants

Geraniol contributes significantly to a plant's ability to defend itself against both competing plants and pathogenic microorganisms. Its allelopathic and direct defensive properties are crucial for plant survival and fitness.

Studies have demonstrated the allelopathic potential of Geraniol, showing that it can inhibit the seed germination and seedling growth of other plant species. upit.roupit.roresearchgate.netnih.gov For instance, research on the effects of essential oil components on wheat germination revealed that Geraniol had a statistically significant inhibitory effect. upit.roupit.ro This allelopathic activity can reduce competition for resources such as water, nutrients, and light.

Furthermore, Geraniol is involved in the direct defense of plants against pathogens. In response to infection by the fungus Colletotrichum camelliae, the tea plant "Baiye No. 1" was found to increase its production of Geraniol. researchgate.netmdpi.com Subsequent studies confirmed that Geraniol exhibits significant fungicidal activity against this pathogen, with a minimum inhibitory concentration (MIC) of 0.5 mg·mL⁻¹ and a minimum bactericidal concentration (MBC) of 1 mg·mL⁻¹. researchgate.netmdpi.com The mechanism of action involves the disruption of the fungal mycelia and damage to the cell structure. researchgate.netmdpi.com

Chemoattractant and Chemorepellent Properties in Non-Human Organisms

The olfactory properties of Geraniol make it a potent chemoattractant for some organisms and a powerful chemorepellent for others, highlighting its dual role in shaping ecological interactions.

As mentioned earlier, Geraniol is produced by bees to mark valuable food sources, acting as a chemoattractant for other members of the hive. penntybio.com This ensures efficient foraging and resource exploitation.

Conversely, Geraniol is widely recognized for its chemorepellent properties against a broad spectrum of arthropods. terpenetech.euresearchgate.netmirimichigreen.com It is a common active ingredient in natural insect repellents and has been shown to be effective against mosquitoes, flies, ants, ticks, and mites. terpenetech.eumirimichigreen.com The repellent effect is believed to be mediated by the excitation of insect receptors, which disrupts the host's olfactory profile. penntybio.comterpenetech.eu

Microbiological Interactions and Antimicrobial Properties (Non-Human Pathogens)

Geraniol exhibits broad-spectrum antimicrobial activity against a variety of non-human pathogens, including both bacteria and fungi. terpenetech.eumdpi.comresearchgate.netnih.govfrontiersin.org This property is not only crucial for plant defense but also has implications for other ecological niches.

Numerous studies have documented the antibacterial and antifungal efficacy of Geraniol. It has shown inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Listeria monocytogenes, as well as Gram-negative bacteria like Escherichia coli and Salmonella enterica. mdpi.comnih.govfrontiersin.org The antimicrobial mechanism is thought to involve the disruption of the microbial cell membrane. mdpi.com

The table below summarizes the minimum inhibitory concentrations (MICs) of Geraniol against various non-human pathogens, as reported in different studies.

| Organism | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 29213 | - | nih.gov |

| Escherichia coli | - | 5600 | researchgate.net |

| Salmonella typhimurium | - | - | frontiersin.org |

| Listeria monocytogenes | - | - | frontiersin.org |

| Colletotrichum camelliae | - | 500 | researchgate.netmdpi.com |

Industrial and Agricultural Applications of 2,6 Octadien 1 Ol, 2,7 Dimethyl , 2e and Its Derivatives

Application in the Fragrance and Flavor Industry

Geraniol (B1671447) is a cornerstone ingredient in the fragrance and flavor sectors due to its pleasant floral aroma and fruity, citrus-like taste. researchgate.netelchemy.com It is widely incorporated into a vast array of consumer products, including perfumes, cosmetics, personal care items, and food products. elchemy.comnbinno.comtaylorandfrancis.com

Synthesis of Aromatic and Olfactory Compounds

The primary application of geraniol in this industry is as a direct fragrance component. Its sweet, rosy scent makes it an indispensable element in creating floral fragrance compositions for fine fragrances, soaps, lotions, and other personal care products. nbinno.comtypology.com Perfumers utilize geraniol to impart floral, rosy, and sometimes slightly citrusy notes. nbinno.com

Beyond its direct use, geraniol serves as a crucial precursor in the synthesis of other important fragrance and flavor chemicals. nbinno.com Through chemical reactions such as oxidation, it can be converted into geranial (also known as citral (B94496) a), which possesses a strong lemon scent. wikipedia.orgresearchgate.net It is also a starting material for producing other scent compounds like citronellol, geranyl acetate (B1210297), and various esters that contribute a range of fruity and floral notes to formulations. nih.gov

Table 1: Aromatic Compounds Derived from Geraniol

| Derivative Compound | Scent Profile | Common Applications |

| Geranial (Citral) | Strong lemon, citrus | Flavorings, fragrances |

| Nerol (B1678202) (cis-isomer) | Fresh, sweet rose, citrus | Perfumery, flavors |

| Citronellol | Floral, rose, citrus | Perfumes, insect repellents |

| Geranyl Acetate | Fruity, floral, lavender | Perfumes, soaps, flavorings |

Stability and Compatibility in Formulations

The stability and compatibility of geraniol are critical for its effective use in various product formulations. While geraniol is relatively stable, its application can be limited by properties such as high volatility, chemical instability under certain conditions, and low water solubility. frontiersin.orgnih.gov To overcome these limitations, encapsulation techniques like nanoemulsions are being researched and utilized. frontiersin.orgnih.gov

Nanoemulsions are kinetically stable colloidal systems that can enhance the stability and applicability of essential oils like geraniol. frontiersin.orgnih.gov Research has shown that geraniol nanoemulsions (G-NE) can exhibit good storage stability, particularly at lower temperatures. One study found that G-NE stored at 4°C showed no significant change in mean particle size or geraniol content over 28 days. frontiersin.orgnih.gov In contrast, at 25°C, the mean particle size increased, and the geraniol concentration declined, indicating poorer stability. frontiersin.orgnih.gov The use of mixed biosurfactant systems, such as saponin (B1150181) and lecithin, has also been shown to create stable geraniol nanoemulsions that can withstand environmental stressors like pH variations and salt addition. acs.org Such formulations improve geraniol's compatibility in water-based products and can enhance its functional activity. frontiersin.orgnih.gov

Table 2: Stability of Geraniol Nanoemulsion (G-NE) Over 28 Days

| Storage Temperature | Mean Particle Size Change | Geraniol Content Change | Stability Assessment |

| 4°C | No significant difference | No significant difference | Good storage stability |

| 25°C | Increased from 89 to 197 nm | Decreased from 2.30% to 1.85% | Poor stability, emulsion stratified |

Data from a study on geraniol nanoemulsions. frontiersin.orgnih.gov

Role in Integrated Pest Management Strategies

Geraniol is recognized for its potent insecticidal and repellent properties, making it a valuable component in Integrated Pest Management (IPM) programs. researchgate.netchemicalwarehouse.comcaws.org.nz As a naturally occurring, biodegradable substance, it presents a favorable alternative to synthetic pesticides. breyner.frchemicalwarehouse.com Its mode of action often involves disrupting the nervous systems of pests or acting by suffocation and dehydration. chemicalwarehouse.comsciencearchives.org

Development of Pheromone Traps and Disruptants

Geraniol plays a role as a semiochemical, a chemical involved in insect communication. It is produced by the scent glands of honeybees to mark nectar-bearing flowers. wikipedia.org In pest management, it has been identified as an alarm pheromone for certain insects, such as the Chrysanthemum Lace Bug (Corythucha marmorata). nih.govresearchgate.net When nymphs of this species are threatened, they release geraniol, which triggers an escape response in other nymphs and even adults. nih.govresearchgate.net This understanding can be harnessed to develop traps and disruptants that manipulate pest behavior. Low concentrations of geraniol have been found to attract mites, while higher concentrations repel them. This dual action can be exploited in "push-pull" strategies in pest management.

Bio-Pesticide Research and Development

Geraniol is an active ingredient in a variety of bio-pesticide products. It is effective against a broad spectrum of pests, including mosquitoes, ticks, mites, ants, cockroaches, and flies. Research has demonstrated its efficacy both as a repellent and a contact insecticide. chemicalwarehouse.com For instance, studies have shown that geraniol is a more effective mosquito repellent than other natural compounds like citronella or linalool (B1675412) in both indoor and outdoor settings. nih.gov

Its effectiveness has been quantified in various studies. For example, against the two-spotted spider mite (Tetranychus urticae), geraniol showed moderate toxicity with a lethal concentration (LC50) of 219.69 mg/l. In another study against mosquito species, the LC50 values for geraniol were as low as 31.88 µg cm-2 for Anopheles quadrimaculatus. regulations.gov Research into formulations continues, with a focus on enhancing its stability and efficacy, such as through encapsulation, to provide both immediate and long-term pest control solutions. chemicalwarehouse.com

Table 3: Efficacy of Geraniol as a Mosquito Repellent (Indoors)

| Repellent Form | Active Ingredient | Repellency Rate |

| Candle | Geraniol (5%) | 50% |

| Diffuser | Geraniol (100%) | 97% |

| Candle | Citronella (5%) | 14% |

| Diffuser | Citronella (100%) | 68% |

Data from a comparative study on mosquito repellents. nih.gov

Precursor in Specialty Chemical Synthesis

Beyond its direct applications, geraniol is a versatile molecule that serves as a valuable intermediate in the synthesis of other specialty chemicals. nbinno.com Its chemical structure, a monoterpenoid alcohol, lends itself to various organic reactions, making it a useful starting material for more complex compounds. wikipedia.orgnbinno.com

Geraniol can be converted to geranyl chloride through reactions like the Appel reaction, which is a useful intermediate. wikipedia.org It is also a precursor for the synthesis of other terpenes. For instance, geranyl pyrophosphate, derived from geraniol, is a key intermediate in the biosynthesis of terpenes like myrcene (B1677589) and ocimene. wikipedia.org Furthermore, geraniol is utilized in the synthesis of C17-juvenile hormone intermediates and can be a starting material for producing trans-Geranylgeraniol, an important organic synthesis intermediate for various medicines and a precursor for compounds like vitamin K. google.comrsc.org The ability to selectively oxidize geraniol also opens pathways to create a range of functionalized derivatives for use in pharmaceuticals and agrochemicals. nbinno.comscielo.br

Potential in Material Science and Polymer Chemistry

The exploration of renewable resources for the development of novel polymers and materials has identified terpenoids as a promising class of bio-based monomers. While extensive research exists for certain isomers of dimethyl-octadien-1-ol, such as geraniol and nerol, literature specifically detailing the application of 2,6-Octadien-1-ol, 2,7-dimethyl-, (2E)- in material science and polymer chemistry is notably scarce. However, the inherent chemical structure of this acyclic monoterpenoid, featuring a primary alcohol and two carbon-carbon double bonds, suggests a significant theoretical potential for its use in these fields. The reactivity of these functional groups opens avenues for various polymerization and polymer modification strategies.

The primary alcohol group can serve as a site for esterification or etherification, allowing the molecule to be incorporated into polyesters and polyethers. Furthermore, the presence of two double bonds provides sites for addition polymerization, cross-linking, and other post-polymerization modifications. These characteristics position 2,6-Octadien-1-ol, 2,7-dimethyl-, (2E)- and its derivatives as potential building blocks for a variety of polymeric materials.

The potential applications can be extrapolated from the known uses of its isomers and other similar terpenoids in polymer science. These applications generally fall into categories such as the synthesis of bio-based polymers, the modification of existing polymers to enhance their properties, and the creation of functional materials. For instance, the incorporation of terpenoid structures can influence properties like thermal stability, biodegradability, and even introduce functionalities such as antimicrobial activity.

Despite this theoretical potential, it is important to note that a comprehensive investigation into the polymerization behavior of 2,6-Octadien-1-ol, 2,7-dimethyl-, (2E)- and the properties of the resulting polymers is not yet available in publicly accessible scientific literature. The following table outlines the potential research areas and hypothetical applications for this compound and its derivatives in material science, based on the functionalities present in the molecule and by analogy with more thoroughly studied terpenoids.

| Potential Research Area | Hypothetical Derivative/Modification | Potential Polymer Type | Anticipated Material Properties and Applications |

| Monomer Synthesis | Acrylate or methacrylate (B99206) esters of the primary alcohol. | Polyacrylates, Polymethacrylates | Development of bio-based coatings, adhesives, and resins with potential for tunable flexibility and hydrophobicity. |

| Polyester Synthesis | Direct polycondensation with dicarboxylic acids. | Aliphatic or semi-aromatic polyesters | Creation of biodegradable polyesters for packaging or biomedical applications. The branched structure could influence crystallinity and degradation rates. |

| Polyurethane Synthesis | Reaction of the hydroxyl group with isocyanates. | Polyurethanes | Formation of bio-based foams, elastomers, and coatings. The terpene moiety could enhance thermal stability and provide specific mechanical properties. |

| Polymer Modification | Grafting onto existing polymer backbones via the double bonds. | Graft copolymers | Improvement of properties such as impact strength, thermal stability, or biocompatibility of commodity plastics. |

| Cross-linking Agent | Utilization of the two double bonds for vulcanization or radiation curing. | Cross-linked networks | Development of thermosetting resins, elastomers, and hydrogels with a bio-based content. |

Further research is necessary to validate these potential applications and to fully characterize the behavior of 2,6-Octadien-1-ol, 2,7-dimethyl-, (2E)- and its derivatives in polymeric systems. The exploration of this particular isomer could lead to the development of new sustainable materials with unique properties.

Future Research Directions and Emerging Paradigms for 2,6 Octadien 1 Ol, 2,7 Dimethyl , 2e

Exploration of Novel Biosynthetic Pathways and Enzymatic Engineering

The microbial production of 2,6-Octadien-1-ol, 2,7-dimethyl-, (2E)-, commonly known as geraniol (B1671447), presents a sustainable alternative to chemical synthesis. tandfonline.com Future research is intensely focused on discovering novel biosynthetic routes and enhancing existing ones through enzymatic engineering. A primary strategy involves the heterologous expression of key enzymes in microbial hosts like Escherichia coli, Saccharomyces cerevisiae, and Yarrowia lipolytica. tandfonline.comnih.govresearchgate.net

Scientists are screening diverse plant sources for novel geraniol synthases (GES) with superior catalytic activity. nih.gov For instance, GES from Catharanthus roseus and Valeriana officinalis have been identified as highly efficient variants. nih.gov Research has also revealed that truncating the chloroplast signal peptide from plant-derived GES can significantly increase geraniol titers in yeast by improving protein folding. nih.gov

Metabolic engineering efforts are geared towards optimizing the entire biosynthetic pathway. This includes overexpressing crucial enzymes in the mevalonate (B85504) (MVA) pathway to increase the precursor pool of geranyl pyrophosphate (GPP). nih.gov For example, engineering Y. lipolytica with multiple copies of truncated GES and key MVA pathway enzymes has led to geraniol titers exceeding 1 g/L. nih.gov Another innovative approach being explored is the establishment of geraniol biosynthesis in photosynthetic organisms like the microalga Chlamydomonas reinhardtii, offering a potential route for CO2-based production. acs.orgnih.gov

Future work will likely involve a combination of strategies: identifying more robust enzymes, optimizing precursor pathways through multi-gene overexpression, and exploring unconventional production hosts. researchgate.netacs.org

Table 1: Engineered Microorganisms for Geraniol Production

| Host Organism | Key Engineering Strategy | Reported Titer | Reference |

|---|---|---|---|

| Yarrowia lipolytica | Overexpression of tCrGES, tHMG1, IDI, ERG10, HMGS | > 1 g/L | nih.gov |

| Saccharomyces cerevisiae | Dynamic control of ERG20, overexpression of tVoGES | 5.5 g/L | tandfonline.comresearchgate.net |

| Escherichia coli | Overexpression of GPPS and GES, host cell selection | 13.2 g/L | tandfonline.comresearchgate.net |

| Candida glycerinogenes | Dual-pathway engineering, synthetic hybrid promoter | 1194.6 mg/L | acs.org |

Development of Advanced Catalytic Systems for Sustainable Production

While biosynthesis is promising, chemical synthesis remains relevant, with a strong research emphasis on sustainability. The development of advanced catalytic systems aims to replace traditional, energy-intensive methods that rely on petrochemical intermediates with greener alternatives. acs.org Key areas of research include the use of heterogeneous catalysts, environmentally benign oxidants, and solvent-free reaction conditions. researchgate.netrsc.org

One emerging trend is the use of catalysts derived from natural, renewable sources for terpene transformations. mdpi.combibliotekanauki.pl For instance, minerals like bentonite (B74815) have been studied for the transformation of geraniol into other valuable compounds like β-pinene and linalool (B1675412). bibliotekanauki.pl

The catalytic upgrading of terpenes often involves oxidation reactions, such as epoxidation. mdpi.com Research is focused on designing robust catalysts, including tungsten-based polyoxometalates and manganese or copper species, that can efficiently use green oxidants like hydrogen peroxide (H₂O₂) or molecular oxygen. rsc.orgmdpi.com These modern protocols are being developed for both batch and continuous flow systems, enhancing scalability and safety. researchgate.net The goal is to create highly selective and recyclable catalytic systems that minimize waste and energy consumption, aligning with the principles of green chemistry. royalsocietypublishing.org

Table 2: Examples of Catalytic Systems for Terpene Valorization

| Catalyst Type | Reaction | Substrate(s) | Key Advantage(s) |

|---|---|---|---|

| Bismuth triflate | Meinwald rearrangement | Terpene-based epoxides | High activity at low catalyst loading, mild conditions. royalsocietypublishing.org |

| Tungsten-based polyoxometalate | Epoxidation | Terpene feedstocks | Solvent-free, scalable, catalyst can be recycled. researchgate.netrsc.org |

| Mn(II) salt with pyridine-2-carboxylic acid | Oxidation | α-pinene, 3-carene | High diastereoselectivity with H₂O₂ as oxidant. mdpi.com |

High-Throughput Screening for Undiscovered Biological Activities (Non-Human)

Geraniol is known for a range of biological activities, including antimicrobial and insect-repellent properties. Future research is leveraging high-throughput screening (HTS) to systematically explore and uncover new applications, particularly in agriculture. The focus is on identifying potent, targeted activities against a wide array of non-human organisms, such as plant pathogens and agricultural pests. google.com

Screening programs are evaluating geraniol and its derivatives against various phytopathogenic fungi, bacteria, and insects. google.com For example, studies have demonstrated geraniol's efficacy against fungi like Botrytis cinerea and bacteria such as E. coli and Salmonella spp. nih.gov Its potential as a natural alternative to synthetic fungicides and bactericides is a significant area of investigation. nih.gov

In addition to its fungicidal properties, geraniol's insecticidal and acaricidal activities are being explored. penntybio.com HTS can rapidly assess its effectiveness against specific pests like mites, whiteflies, aphids, and nematodes, providing data to develop new biopesticide formulations. google.comnih.gov These large-scale screens are essential for identifying the most susceptible target organisms and for discovering synergistic effects when geraniol is combined with other natural compounds.

Table 3: Selected Non-Human Biological Activities of Geraniol

| Activity Type | Target Organism(s) | Potential Application | Reference(s) |

|---|---|---|---|

| Antifungal | Botrytis cinerea, Aspergillus spp. | Crop protection | nih.gov |

| Antibacterial | E. coli, Salmonella spp., Listeria spp. | Food safety, crop protection | mdpi.com |

| Insecticidal/Repellent | Mosquitoes, ticks, tea green leafhoppers | Pest management | mdpi.com |

| Nematicidal | Meloidogyne incognita (Root-knot nematode) | Soil pest control | nih.gov |

Integration of Omics Technologies in Chemoecological Studies

Understanding the role of geraniol in complex ecological interactions is being revolutionized by the integration of "omics" technologies, such as genomics, transcriptomics, and metabolomics. nih.govnih.gov Chemoecology, the study of the chemical basis of ecological interactions, benefits immensely from these systems-level approaches.

Transcriptome analysis, for example, is used to study how geraniol affects gene expression in target organisms. A study on the tea green leafhopper (Empoasca onukii) revealed that exposure to geraniol significantly altered the expression of genes related to energy metabolism and immune response, suggesting mechanisms by which it exerts its insecticidal effect. mdpi.com Similarly, researchers are investigating the transcriptional regulation of geraniol biosynthesis in plants like roses. nih.gov By comparing the transcriptomes of high- and low-aroma varieties, scientists can identify key regulatory genes, such as transcription factors that control the expression of enzymes like NUDX1, a hydrolase involved in a non-canonical geraniol synthesis pathway. nih.govmdpi.com

Computational Design of Functionalized Derivatives

Computational chemistry and molecular modeling are emerging as powerful tools for designing novel functionalized derivatives of geraniol with enhanced or new biological activities. nih.govirb.hr By using techniques like Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies, researchers can predict how modifications to the geraniol scaffold will affect its properties. researchgate.net

This in silico approach allows for the rational design of new molecules before undertaking costly and time-consuming laboratory synthesis. nih.gov For example, computational models can be used to predict the binding affinity of geraniol derivatives to specific enzyme targets in a pest or pathogen, guiding the design of more potent and selective biopesticides. Research has explored the structure-odor relationships of geraniol and its oxygenated derivatives, showing how specific functional groups influence sensory properties, a principle that can be extended to biological activity. nih.gov

Future research will likely involve creating virtual libraries of geraniol derivatives and screening them computationally against various biological targets. This approach can accelerate the discovery of new compounds with improved efficacy, stability, or target specificity, opening up new avenues for geraniol-based products in agriculture and beyond. nih.gov

Q & A

Basic: What are the key spectroscopic methods for structural elucidation of (2E)-2,7-dimethyl-2,6-octadien-1-ol?

Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to assign stereochemistry and confirm double-bond positions. For example, trans-configuration (2E) can be verified via coupling constants ( for trans alkenes) in H NMR .

- Mass Spectrometry (MS): Electron ionization (EI-MS) fragments the molecule at m/z 154 (molecular ion) and key fragments like m/z 93 (allylic cleavage) to confirm branching and functional groups .

- Gas Chromatography (GC): Pair with retention index databases (e.g., NIST) to differentiate isomers using polar columns like DB-WAX .

Basic: How can synthetic routes to (2E)-2,7-dimethyl-2,6-octadien-1-ol be optimized for high stereochemical purity?

Answer:

- Wittig Reaction: Use geranyl-derived aldehydes and stabilized ylides to favor trans-alkene formation. Monitor reaction temperature (0–25°C) to minimize isomerization .

- Enzymatic Esterification: Utilize lipases (e.g., Candida antarctica) in ionic liquid phases for regioselective alcohol acylation, achieving >90% enantiomeric excess (ee) .

- Purification: Employ silica gel chromatography with ethyl acetate/petroleum ether gradients (e.g., 1:3 to 1:1) to separate stereoisomers .

Basic: What analytical techniques are recommended for quantifying this compound in natural essential oils?

Answer:

- GC-MS with Internal Standards: Use non-polar columns (e.g., DB-5MS) and internal standards like n-alkanes to quantify trace amounts. Calibrate against reference spectra from NIST .

- Solid-Phase Microextraction (SPME): Optimize fiber coatings (e.g., PDMS/DVB) for headspace sampling of volatile terpenoids in plant matrices .

- Quantitative H NMR: Integrate allylic proton signals (δ 5.0–5.5 ppm) relative to a known standard (e.g., TMSP) for absolute quantification .